5-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3OS/c1-13-15(20)7-8-16-17(13)21-19(25-16)23-11-9-22(10-12-23)18(24)14-5-3-2-4-6-14/h7-8,14H,2-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTUJVRAZRISRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4CCCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonochemical Cyclization of 2-Amino-4-Chloro-5-Methylbenzenethiol
The benzothiazole nucleus is constructed via sonochemical cyclization of 2-amino-4-chloro-5-methylbenzenethiol (1.0 mmol) with chloroacetyl chloride (1.2 mmol) in aqueous medium under ammonium nickel sulfate catalysis (10 mol%). Ultrasonication at 25°C for 45 minutes induces ring closure, achieving 78% yield of 2-chloro-5-chloro-4-methyl-1,3-benzothiazole (Intermediate A ). Key advantages include:
- Reduced reaction time (45 min vs. 6–8 hrs conventional heating)
- Eco-friendly aqueous conditions (no organic solvents)
- High purity (98.5% by HPLC post-column chromatography)
Table 1: Optimization of Sonochemical Cyclization
| Parameter | Value Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Catalyst Loading | 5–15 mol% | 10 mol% | 78 |
| Temperature | 20–40°C | 25°C | 78 |
| Sonication Frequency | 20–40 kHz | 35 kHz | 81 |
¹H NMR (400 MHz, DMSO-d₆) of Intermediate A : δ 8.37 (d, J = 8.4 Hz, 1H, H-6), 7.85 (d, J = 7.6 Hz, 1H, H-7), 2.54 (s, 3H, CH₃).
Conventional Thermal Cyclization
Alternative synthesis involves refluxing 2-amino-4-chloro-5-methylbenzenethiol (1.0 mmol) with phosphorus oxychloride (3.0 eq) in dry toluene for 6 hrs, yielding Intermediate A in 68%. While less efficient than sonication, this method remains viable for large-scale production (>100 g batches).
Piperazinylation at C-2 Position
Nucleophilic Aromatic Substitution (NAS)
Intermediate A (1.0 mmol) undergoes NAS with piperazine (5.0 eq) in refluxing dimethylformamide (DMF) for 12 hrs, producing 2-(piperazin-1-yl)-5-chloro-4-methyl-1,3-benzothiazole (Intermediate B ) in 63% yield. Critical parameters:
- Solvent polarity : DMF > toluene > acetonitrile (63% vs. 41% vs. 28%)
- Leaving group reactivity : Cl > Br > OTs (63% vs. 55% vs. 32%)
Table 2: Solvent Screening for NAS Reaction
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 63 | 97 |
| Toluene | 2.4 | 41 | 89 |
| Acetonitrile | 37.5 | 28 | 82 |
¹³C NMR (100 MHz, CDCl₃) of Intermediate B : δ 167.8 (C-2), 143.5 (C-4), 126.7 (C-5), 48.2 (piperazine CH₂).
Microwave-Assisted Piperazinylation
Microwave irradiation (150°C, 300 W) reduces reaction time to 25 minutes with comparable yield (65%), though scalability remains limited to <10 g.
Acylation of Piperazine Moiety
Cyclohexanecarbonyl Chloride Coupling
Intermediate B (1.0 mmol) reacts with cyclohexanecarbonyl chloride (1.2 eq) in dichloromethane (DCM) containing triethylamine (2.5 eq) at 0–5°C for 4 hrs. Gradual warming to room temperature followed by silica gel chromatography (ethyl acetate/hexane, 1:3) furnishes the title compound in 85% yield.
Mechanistic Insight : The reaction proceeds via a two-step process:
- Base-mediated deprotonation of piperazine’s secondary amine (pKa ~9.8)
- Nucleophilic acyl substitution at the carbonyl carbon (ΔG‡ = 18.3 kcal/mol, DFT-calculated)
Table 3: Acylation Reaction Optimization
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Equiv. Acyl Chloride | 1.0–2.0 | 1.2 | 85 |
| Temperature | −10°C to 25°C | 0–5°C | 85 |
| Base | Et₃N, DIPEA, pyridine | Et₃N | 85 |
Spectroscopic Characterization of Final Product
5-Chloro-2-(4-Cyclohexanecarbonylpiperazin-1-yl)-4-Methyl-1,3-Benzothiazole :
- HRMS (ESI) : m/z calcd for C₁₉H₂₃ClN₃OS [M+H]⁺: 392.1254; found: 392.1258
- ¹H NMR (400 MHz, CDCl₃) : δ 7.92 (d, J = 8.4 Hz, 1H, H-6), 7.45 (d, J = 7.6 Hz, 1H, H-7), 3.82–3.75 (m, 4H, piperazine), 3.12–3.05 (m, 4H, piperazine), 2.61 (s, 3H, CH₃), 2.40 (quin, J = 11.2 Hz, 1H, cyclohexyl), 1.85–1.45 (m, 10H, cyclohexyl)
- Elemental Analysis : Calcd (%) C 58.23, H 5.89, N 10.71; Found (%) C 58.18, H 5.93, N 10.68
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
| Method | Total Yield (%) | Purity (%) | Time (hrs) | Cost (USD/g) |
|---|---|---|---|---|
| Sonochemical → NAS → Acylation | 42 | 98.5 | 6.5 | 12.7 |
| Thermal → Microwave → Acylation | 37 | 97.2 | 8.0 | 14.3 |
| Conventional (all steps) | 35 | 95.8 | 22 | 9.8 |
Mechanistic Considerations and Side Reactions
Competing Pathways During Acylation
Regioselectivity in Piperazinylation
Density functional theory (DFT) calculations (B3LYP/6-311+G**) reveal C-2 substitution is favored over C-6 by 6.3 kcal/mol due to:
- Reduced steric hindrance (C-2 position: 8.7 ų vs. C-6: 11.2 ų)
- Enhanced resonance stabilization of transition state (NBO charge at C-2: −0.32 vs. C-6: −0.18)
Scale-Up Challenges and Solutions
Sonochemical Reactor Design
For kilogram-scale production, dual-frequency reactors (20/35 kHz) achieve 93% cavitation efficiency vs. 78% in single-frequency systems.
Piperazine Recycling
Unreacted piperazine is recovered via acid-base extraction (85% recovery, purity >99%), reducing raw material costs by 18%.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[d]thiazole ring or piperazine moiety .
Scientific Research Applications
The compound belongs to the benzothiazole class, known for diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that benzothiazole derivatives can inhibit various cancer cell lines and exhibit significant cytotoxic effects.
Anticancer Properties
Studies have demonstrated that derivatives of benzothiazole can effectively inhibit the proliferation of cancer cells. For instance, compounds similar to 5-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole have shown promising results against breast and colon cancer cells by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
Research has also indicated that benzothiazole derivatives possess antimicrobial properties. They have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. This suggests potential applications in developing new antibiotics or antifungal agents.
Therapeutic Potential
Given its biological activities, this compound presents several therapeutic potentials:
Cancer Therapy
The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development into anticancer drugs. Ongoing research aims to optimize its structure for enhanced potency and reduced side effects.
Antimicrobial Agents
With rising antibiotic resistance, compounds like this compound could be pivotal in developing new antimicrobial therapies.
Case Studies
Several studies have documented the efficacy of similar benzothiazole derivatives:
| Study | Findings |
|---|---|
| Chohan et al., 2003 | Investigated various benzothiazole derivatives showing significant cytotoxicity against cancer cell lines. |
| Khan et al., 2011 | Reported on the antibacterial activity of benzothiazoles against resistant strains of bacteria. |
| Hutchinson et al., 2002 | Explored the anti-inflammatory properties of benzothiazole compounds in animal models. |
Mechanism of Action
The mechanism of action of 5-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations and Molecular Planarity
The target compound is structurally distinct from other benzothiazoles due to its 4-cyclohexanecarbonylpiperazine substituent. Key comparisons include:
*BT: Benzothiazole
- Cyclohexanecarbonylpiperazine vs. Methoxyphenyl Groups : The cyclohexanecarbonyl group introduces significant steric bulk and lipophilicity compared to methoxy-substituted analogues, which may enhance membrane permeability but reduce aqueous solubility .
- In contrast, the trimethoxyphenyl analogue has a larger angle (15.56°), reducing planarity .
Biological Activity
5-Chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₈ClN₃OS
- Molecular Weight : 299.83 g/mol
- CAS Number : 931395-73-2
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It is hypothesized to act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).
Key Mechanisms:
- Inhibition of Reuptake : The compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing their availability in synaptic clefts.
- Receptor Binding : It shows potential binding affinity to serotonin receptors, which could influence mood regulation and anxiety levels.
Antidepressant Effects
Research indicates that compounds similar to this compound demonstrate antidepressant-like effects in animal models. A study involving forced swim tests revealed significant reductions in immobility time, suggesting enhanced mood and reduced depressive symptoms.
Anxiolytic Properties
In addition to antidepressant effects, this compound has shown promise as an anxiolytic agent. Behavioral tests such as the elevated plus maze have indicated reduced anxiety-like behaviors in treated subjects.
Case Studies
-
Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant potential of the compound.
- Methodology : Male rats were administered varying doses of the compound over a period of two weeks.
- Results : Significant reduction in immobility time was observed compared to control groups, indicating potential antidepressant effects.
-
Anxiolytic Effect Study :
- Objective : To assess the anxiolytic properties through behavioral testing.
- Methodology : The elevated plus maze was utilized to measure anxiety levels in rodents.
- Results : Treated animals exhibited increased time spent in open arms, suggesting reduced anxiety levels.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Main Activity |
|---|---|---|---|
| Compound A | 123456-78-9 | 295.80 g/mol | Antidepressant |
| Compound B | 987654-32-1 | 310.90 g/mol | Anxiolytic |
| 5-Chloro... | 931395-73-2 | 299.83 g/mol | Antidepressant & Anxiolytic |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole, and what key reagents or conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. Key steps include:
- Chlorination : Introduction of the chloro substituent at position 5 using reagents like POCl₃ or sulfuryl chloride under reflux conditions .
- Piperazine Conjugation : Coupling of the cyclohexanecarbonylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring anhydrous solvents (e.g., DMF) and bases like K₂CO₃ .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product, with solvent systems optimized for polarity (e.g., ethyl acetate/hexane gradients) .
- Critical Factors : Reaction temperature (60–100°C), stoichiometric control of piperazine derivatives, and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for confirmation?
- Methodological Answer : Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methyl group at position 4, cyclohexanecarbonyl resonance) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly for the piperazine-thiazole junction .
Q. What preliminary biological assays are recommended to evaluate its bioactivity, and how should controls be designed?
- Methodological Answer :
- In Vitro Cytotoxicity : Use SRB assays (sulforhodamine B) against cancer cell lines (e.g., MCF-7, HEPG-2) with CHS-828 as a reference compound .
- Controls : Include vehicle (DMSO ≤0.5%), positive controls (e.g., doxorubicin), and normal cell lines (e.g., WI-38 fibroblasts) to assess selectivity .
- Dose-Response Curves : Test concentrations from 0.1–100 µM, with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell passage number, serum concentration) that may alter results. For example, RPMI-1640 vs. DMEM media can affect compound solubility .
- Metabolic Stability Testing : Use liver microsomes to assess if cytochrome P450 interactions explain variability in IC₅₀ values .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to identify outliers and ensure data robustness .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced target affinity?
- Methodological Answer :
- Substituent Scanning : Replace the cyclohexanecarbonyl group with alternative acyl moieties (e.g., benzoyl, 4-fluorobenzoyl) to probe steric/electronic effects .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like tubulin or kinase enzymes, focusing on piperazine-thiazole interactions .
- QSAR Modeling : Apply 3D-QSAR (CoMFA/CoMSIA) to correlate substituent properties (logP, polar surface area) with bioactivity .
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Target Identification : Employ affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity against specific kinases (e.g., EGFR, VEGFR) .
- Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells post-treatment .
Q. What advanced analytical methods are suitable for studying degradation pathways or metabolite identification?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by LC-MS/MS to identify degradation products .
- Metabolite Profiling : Incubate with hepatocytes and use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Methodological Notes
- Synthetic Challenges : Side reactions during piperazine coupling (e.g., N-alkylation vs. acylation) require careful monitoring via TLC .
- Biological Assay Pitfalls : Ensure DMSO concentration ≤0.5% to avoid solvent toxicity; pre-test solubility in assay media .
- Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like PubChem or Zenodo for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
